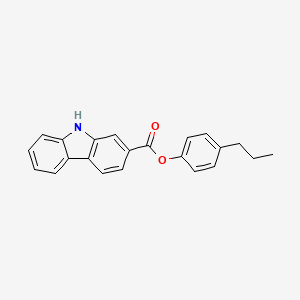
4-Propylphenyl 9H-carbazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylphenyl 9H-carbazole-2-carboxylate is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. The unique structure of this compound, which includes a carbazole core and a propylphenyl group, imparts specific properties that make it valuable for scientific research and industrial applications.
Preparation Methods
The synthesis of 4-Propylphenyl 9H-carbazole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 9H-carbazole and 4-propylphenyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd(PPh3)4) in a solvent like dimethylformamide (DMF).
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
4-Propylphenyl 9H-carbazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the carbazole core, using reagents like bromine (Br2) or nitric acid (HNO3).
Coupling Reactions: Suzuki coupling reactions can be performed using boronic acids and palladium catalysts to introduce various substituents at the phenyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Propylphenyl 9H-carbazole-2-carboxylate has a wide range of scientific research applications:
Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Pharmaceuticals: Carbazole derivatives, including this compound, are investigated for their potential as anticancer, antiviral, and antibacterial agents.
Materials Science: The compound is used in the synthesis of conducting polymers and nanomaterials for various applications, including sensors and transistors.
Biological Research: It is studied for its interactions with biological molecules and potential therapeutic effects
Mechanism of Action
The mechanism of action of 4-Propylphenyl 9H-carbazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Propylphenyl 9H-carbazole-2-carboxylate can be compared with other carbazole derivatives:
9H-Carbazole: The parent compound, 9H-carbazole, lacks the propylphenyl group and has different chemical and physical properties.
Poly(2,7-carbazole): This polymeric derivative has extended conjugation and is used in optoelectronic applications.
9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester: This compound is used as an intermediate in electronic devices and has a different functional group compared to this compound .
The uniqueness of this compound lies in its specific structure, which imparts unique properties and applications not found in other carbazole derivatives.
Properties
CAS No. |
106618-76-2 |
|---|---|
Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(4-propylphenyl) 9H-carbazole-2-carboxylate |
InChI |
InChI=1S/C22H19NO2/c1-2-5-15-8-11-17(12-9-15)25-22(24)16-10-13-19-18-6-3-4-7-20(18)23-21(19)14-16/h3-4,6-14,23H,2,5H2,1H3 |
InChI Key |
LKLWMCYFHQRHNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















